Naphthalene, 1-(methylthio)-

Description

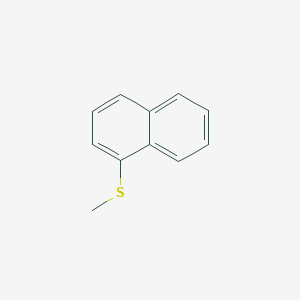

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfanylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10S/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKICYCNWKRHPFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60143487 | |

| Record name | Naphthalene, 1-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10075-72-6 | |

| Record name | Naphthalene, 1-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010075726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 1-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Academic and Research Context of Naphthalene, 1 Methylthio

Theoretical Frameworks for Naphthalene (B1677914) Derivatives

The study of naphthalene derivatives like 1-(methylthio)naphthalene is grounded in several key theoretical frameworks of organic chemistry. The principles of electrophilic aromatic substitution are fundamental to understanding how the naphthalene ring reacts. wikipedia.org Naphthalene is more reactive than benzene (B151609) in these reactions. wikipedia.org For instance, the chlorination and bromination of naphthalene occur without a catalyst. wikipedia.org The position of substitution on the naphthalene ring is dictated by the stability of the carbocation intermediate, with the alpha-position (C1) generally being more reactive than the beta-position (C2).

The introduction of a methylthio group further complicates this, as the sulfur atom can influence the electron density of the naphthalene ring through both inductive and resonance effects. Theoretical studies, often employing density functional theory (DFT), are used to model and predict the outcomes of reactions involving naphthalene derivatives. nih.gov These computational methods help in understanding reaction mechanisms, such as the oxidation of naphthalene by hydroxyl radicals, by calculating kinetic rate constants and analyzing the stability of intermediates. nih.gov

Furthermore, the photophysical properties of naphthalene derivatives are a significant area of theoretical and experimental investigation. nih.gov Their rigid planar structure and extensive π-electron conjugation lead to high quantum yields and excellent photostability, making them suitable for applications like fluorescent probes. nih.gov Theoretical models help in understanding the relationship between the molecular structure of these derivatives and their absorption and emission spectra. nih.gov

Historical Development of Thionaphthalene Chemistry Research

The exploration of sulfur-containing naphthalene derivatives, or thionaphthalenes, has evolved alongside the broader field of organosulfur chemistry. Early research focused on the synthesis and basic characterization of these compounds. A notable method for synthesizing methylthio naphthalene derivatives involves the reaction of bromonaphthalenes with t-BuLi followed by dimethyl disulfide. researchgate.net This method has been used to produce various mono-, bis-, and tris(methylthio)naphthalenes. researchgate.net

Historically, the synthesis of naphthalene itself has been achieved through several methods, including reactions starting from 4-phenylbut-1-ene, 4-phenylbut-3-enoic acid, and the Haworth reaction. youtube.com These foundational synthetic routes paved the way for the preparation of a wide array of naphthalene derivatives. The development of new synthetic methodologies continues to be a focus, with an emphasis on creating more efficient and convenient processes. researchgate.net

In recent decades, research has expanded to investigate the unique properties and potential applications of thionaphthalenes. For example, studies have explored the acylmethylation of 1-(methylthio)naphthalene, a reaction that involves C-H functionalization. researchgate.net This highlights a shift towards more complex and targeted synthetic transformations. The development of visible-light mediated C-S bond formation represents a modern, sustainable approach in organosulfur chemistry. researchgate.net

Current Research Frontiers in Methylthio Naphthalene Systems

Current research on methylthio naphthalene systems is diverse, spanning from fundamental chemical synthesis to materials science and environmental studies. A significant area of interest lies in the development of novel materials with specific electronic and photophysical properties. nih.gov For instance, naphthalene derivatives are being investigated for their use in organic light-emitting diodes (OLEDs) and as fluorescent probes for detecting ions and biomolecules. nih.govresearchgate.netresearchgate.net The ability to tune the properties of these materials by modifying the substituents on the naphthalene core, such as introducing a methylthio group, is a key driver of this research. researchgate.net

The synthesis of new and complex methylthio naphthalene derivatives remains an active area of research. researchgate.net Scientists are exploring new catalytic systems and reaction pathways to achieve greater control over the structure and purity of the final products. researchgate.net This includes the use of transition-metal-catalyzed reactions for C-H bond functionalization. researchgate.net

From an environmental perspective, the atmospheric oxidation of naphthalene and its derivatives is a critical research topic. copernicus.orgcopernicus.org Naphthalene is a significant polycyclic aromatic hydrocarbon found in urban areas, and its oxidation products can contribute to the formation of secondary organic aerosols (SOA), which have implications for air quality and human health. copernicus.orgcopernicus.org Detailed chemical schemes are being developed to model the complex reactions that occur in the atmosphere. copernicus.org

Synthetic Methodologies for Naphthalene, 1 Methylthio

Photoinduced Substitution Reactions as Synthetic Pathways

Photoinduced reactions provide a powerful tool for the synthesis of Naphthalene (B1677914), 1-(methylthio)-. These methods often involve radical-mediated processes, offering alternative reaction pathways to traditional thermal reactions.

Reactivity of Sulfur-Centered Nucleophiles in Photoinduced Aromatic Substitution

The reactivity of various sulfur-centered nucleophiles in photoinduced substitution reactions with 1-bromonaphthalene (B1665260) in dimethyl sulfoxide (B87167) (DMSO) has been investigated. umich.edu The photostimulated reaction of sulfide (B99878) ions (S²⁻) with 1-bromonaphthalene, followed by quenching with methyl iodide (MeI), yields Naphthalene, 1-(methylthio)- (16% yield), along with bis(1-naphthyl) sulfide (17.5%) and naphthalene (42%). umich.eduresearchgate.net

In a comparative study, the thiourea (B124793) anion demonstrated higher reactivity, affording a 50% yield of Naphthalene, 1-(methylthio)- upon reaction with 1-bromonaphthalene and subsequent quenching with MeI. umich.eduresearchgate.netresearchgate.net Other byproducts in this reaction included bis(1-naphthyl) sulfide (22%) and naphthalene (9%). umich.eduresearchgate.netresearchgate.net In contrast, the thiocyanate (B1210189) ion was found to be unreactive under these photostimulated conditions. umich.eduresearchgate.netresearchgate.net

The absolute rate constants for the addition of different sulfur-centered nucleophiles to the 1-naphthyl radical have been determined. umich.eduresearchgate.net These values provide a quantitative measure of their reactivity.

| Nucleophile | Absolute Rate Constant (M⁻¹s⁻¹) |

| Sulfide ion (S²⁻) | 0.5 x 10⁹ |

| Thiourea anion | 1.0 x 10⁹ |

| Benzene (B151609) thiolate ion | 5.1 x 10⁹ |

This table presents the absolute rate constants for the addition of various sulfur-centered nucleophiles to the 1-naphthyl radical. umich.eduresearchgate.net

Mechanism of Photoinduced Radical Chain Processes in Synthesis

The synthesis of Naphthalene, 1-(methylthio)- via photoinduced reactions with sulfur-centered nucleophiles proceeds through a radical chain mechanism, specifically the Sᵣₙ1 (substitution radical-nucleophilic, unimolecular) process. umich.edu The lack of reaction in the dark and the inhibition of the reaction in the presence of radical scavengers like di-tert-butylnitroxide (DTBN) and p-dinitrobenzene (p-DNB) provide strong evidence for this radical mechanism. umich.eduresearchgate.netresearchgate.net

The key steps in the Sᵣₙ1 mechanism are:

Initiation: Photoinduced electron transfer from the nucleophile to the aromatic substrate (e.g., 1-bromonaphthalene) to form a radical anion.

Fragmentation: The radical anion of the substrate fragments, losing a leaving group (e.g., bromide ion) to form an aryl radical (the 1-naphthyl radical).

Propagation: The aryl radical reacts with the nucleophile to form a new radical anion.

Termination: The radical anion transfers an electron to another molecule of the aromatic substrate, forming the final product and regenerating the initial radical anion, thus propagating the chain.

Influence of Reaction Conditions on Product Yields and Selectivity

The yields and selectivity of Naphthalene, 1-(methylthio)- synthesis are influenced by various reaction conditions. The choice of the sulfur nucleophile significantly impacts the product distribution. As noted earlier, the thiourea anion leads to a higher yield of the desired 1-(methylthio)naphthalene compared to the sulfide ion. umich.eduresearchgate.netresearchgate.net

The presence of oxygen can affect the reaction, as it can quench radical intermediates. Therefore, these reactions are typically carried out under an inert atmosphere. The solvent also plays a crucial role, with dimethyl sulfoxide (DMSO) being a common choice for these types of reactions. umich.edu

Classical Organic Synthesis Approaches to Naphthalene, 1-(methylthio)-

Besides photoinduced methods, classical organic synthesis provides several routes to Naphthalene, 1-(methylthio)-. These often involve the functionalization of pre-existing naphthalene derivatives.

Functionalization of Naphthalene Derivatives for Thioether Formation

A common strategy for the synthesis of aryl thioethers is the reaction of a nucleophilic sulfur species with an electrophilic aromatic compound. One approach involves the reaction of naphthalene with methylthiol in the presence of a suitable catalyst. ontosight.ai

Another versatile method is the Sommelet reaction, which can be used to prepare 1-naphthaldehyde (B104281) from 1-chloromethylnaphthalene. orgsyn.org The resulting aldehyde can then be further functionalized. 1-Chloromethylnaphthalene itself can be synthesized from naphthalene. orgsyn.org This intermediate is a valuable precursor for introducing various functional groups onto the naphthalene ring.

The functionalization of naphthalene can also be achieved through C-H activation. anr.fr This modern approach allows for the direct introduction of functional groups, reducing the number of synthetic steps. anr.fr For instance, the carbonyl group in 1-carbonylnaphthalenes can act as a directing group to facilitate regioselective functionalization at the peri position. anr.fr

Comparative Analysis of Synthetic Strategies for 1-Methylthionaphthalene

Both photoinduced and classical methods offer viable pathways to Naphthalene, 1-(methylthio)-, each with its own advantages and disadvantages.

Photoinduced Methods:

Advantages: Can be performed under mild conditions and can offer unique selectivity based on radical intermediates. They provide a route that does not require pre-functionalized naphthalene starting materials in all cases.

Disadvantages: May lead to a mixture of products, including reduction and dimerization products, which can complicate purification and lower the yield of the desired thioether. umich.eduresearchgate.net The quantum yields of these reactions can also be a limiting factor.

Classical Methods:

Advantages: Often provide higher yields and better control over regioselectivity, particularly when starting with a pre-functionalized naphthalene derivative like 1-bromonaphthalene or 1-chloromethylnaphthalene. These methods are well-established and a wide range of reagents and conditions are available.

Disadvantages: May require multiple synthetic steps to prepare the necessary starting materials, which can be time-consuming and generate more waste. anr.fr Some classical methods may also require harsh reaction conditions.

The choice of synthetic strategy will ultimately depend on factors such as the availability of starting materials, desired yield and purity, and the scale of the synthesis.

Optimization of Reaction Parameters for Enhanced Synthesis

The synthesis of aryl thioethers, including Naphthalene, 1-(methylthio)-, is highly dependent on the careful optimization of reaction parameters. Key variables that are often manipulated to enhance yield and purity include the choice of catalyst, ligand, base, solvent, and reaction temperature.

For transition metal-catalyzed cross-coupling reactions, which are commonly employed for C-S bond formation, the interplay between these parameters is crucial. For instance, in iron-catalyzed cross-coupling of thiophenols with aryl halides, a systematic study of various catalysts, ligands, bases, and solvents was conducted to find the optimal conditions. morningstar.edu.in Initially, the reaction of 4-iodoacetophenone with thiophenol using FeCl₃ as the catalyst, L-proline as the ligand, and K₂CO₃ as the base in toluene (B28343) at 120°C yielded the desired product. morningstar.edu.in Further optimization would involve screening different iron salts, alternative ligands such as 1,10-phenanthroline, various inorganic and organic bases, and a range of polar and non-polar solvents.

A representative approach to optimization is often presented in tabular form, as demonstrated in studies of related catalytic reactions. For the iridium-catalyzed peri-selective C-H functionalization of 1-(methylthio)naphthalene, researchers optimized conditions by testing different catalysts, additives, and solvents, ultimately finding that a combination of [Cp*IrCl₂]₂ catalyst with acetic acid in hexafluoro-2-propanol (HFIP) gave the highest yield. osaka-u.ac.jp

Table 1: Representative Optimization of Reaction Conditions for a Thioetherification Reaction

| Entry | Catalyst (mol %) | Ligand (mol %) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |

| 1 | FeCl₃ (10) | L-proline (20) | K₂CO₃ (2.0) | Toluene | 120 | 34 |

| 2 | Fe(acac)₃ (10) | L-proline (20) | K₂CO₃ (2.0) | Toluene | 120 | <10 |

| 3 | FeCl₃ (10) | None | K₂CO₃ (2.0) | Toluene | 120 | <5 |

| 4 | FeCl₃ (10) | L-proline (20) | Cs₂CO₃ (2.0) | Toluene | 120 | 55 |

| 5 | FeCl₃ (10) | L-proline (20) | K₃PO₄ (2.0) | Toluene | 120 | 42 |

| 6 | FeCl₃ (10) | L-proline (20) | Cs₂CO₃ (2.0) | DMF | 120 | 75 |

| 7 | FeCl₃ (10) | L-proline (20) | Cs₂CO₃ (2.0) | Dioxane | 120 | 68 |

| 8 | FeCl₃ (10) | L-proline (20) | Cs₂CO₃ (2.0) | DMF | 100 | 65 |

This table is a generalized representation based on typical optimization studies for aryl sulfide synthesis, inspired by data from iron-catalyzed cross-coupling reactions. morningstar.edu.in

Novel and Emerging Synthetic Routes

Recent research has focused on developing innovative methods for the synthesis of Naphthalene, 1-(methylthio)- and other aryl thioethers that offer advantages over traditional approaches. These novel routes often involve new catalytic systems or unique reaction pathways.

Catalytic Methods for the Synthesis of Naphthalene, 1-(methylthio)-

Transition-metal catalysis is a cornerstone for the synthesis of aryl sulfides. nih.gov Various metals have been employed, each with its own set of advantages.

Palladium-Catalyzed Synthesis : Palladium catalysts are highly effective for C-S bond formation. nih.gov The use of specific ligands, such as the bidentate DiPPF, can facilitate the coupling of thiols with even challenging substrates like aryl chlorides. nih.gov Highly substituted naphthalenes can be constructed in one pot from arenes and alkynes using palladium acetate. nih.govrsc.org A notable method involves the ligand-controlled regioselective nucleophilic aromatic substitution of 1-(chloromethyl)naphthalenes with arylacetonitriles, catalyzed by palladium, to produce acylated naphthalenes. sci-hub.se

Copper-Catalyzed Synthesis : Copper catalysts are an attractive alternative due to their lower cost. beilstein-journals.org Efficient protocols have been developed for coupling aryl iodides with dimethyl disulfide in water, offering a direct route to aryl methyl sulfides. organic-chemistry.org One-pot approaches using a copper catalyst can generate aryl thiols in situ from an aryl halide and a thiol surrogate like potassium ethyl xanthogenate, which then reacts with a second aryl halide. acs.org This strategy has been successfully applied to the synthesis of aryl alkyl thioethers. acs.org Photoinduced, copper-catalyzed methods have also emerged, allowing the coupling of aryl thiols with aryl halides at very mild conditions, such as 0°C, using inexpensive CuI as a precatalyst without a ligand. organic-chemistry.org

Nickel-Catalyzed Synthesis : Nickel-catalyzed methods provide another powerful tool for C-S cross-coupling. nih.gov Functionalized aryl thioethers can be accessed through the nickel-catalyzed thiolation of aryl nitriles, a process that involves both C-C bond activation and C-S bond formation. researchgate.net The combination of a nickel(II) complex with a bidentate phosphine (B1218219) ligand enables the synthesis of biaryl sulfides. nih.gov

Iron-Catalyzed Synthesis : Iron catalysis is gaining attention as a more economical and environmentally friendly option. An efficient protocol for the synthesis of thioethers via iron-catalyzed cross-coupling of aryl halides with thiophenols has been developed, which shows good tolerance to both aryl bromides and chlorides. morningstar.edu.in

Green Chemistry Approaches to 1-Methylthionaphthalene Synthesis

In line with the principles of green chemistry, efforts have been made to develop more sustainable synthetic routes to aryl thioethers. These methods aim to reduce waste, use less hazardous materials, and improve energy efficiency.

One significant advancement is the use of water as a solvent. A copper-catalyzed coupling of aryl iodides with dimethyl disulfide has been successfully performed in water, providing a greener alternative to traditional organic solvents. organic-chemistry.org

The development of odorless, multicomponent reactions also represents a step forward in green synthesis. Three distinct odorless methods for thioarylation have been reported using various sulfur sources (sodium thiosulfate (B1220275) pentahydrate, S₈/KF, and S₈/NaOH systems) in the presence of copper salts and green solvents. acs.org These methods avoid the use of foul-smelling thiols.

Furthermore, enzymatic processes are being explored. For instance, the synthesis of aroma esters has been optimized using lipase (B570770) in a solvent-free system, a principle that could potentially be adapted for other compound classes. rsc.org The use of photoinduced catalysis, as seen in copper-catalyzed C-S couplings, also aligns with green chemistry principles by enabling reactions at lower temperatures. organic-chemistry.org

Chemo- and Regioselective Synthetic Transformations

Controlling the chemo- and regioselectivity is a major challenge in the functionalization of naphthalene systems. researchgate.net The synthesis of 1-substituted naphthalenes often competes with the formation of the 2-substituted isomer.

A convenient method for the synthesis of methylthio naphthalene derivatives starts from the corresponding bromonaphthalenes. The treatment of 1-bromonaphthalene with tert-butyllithium (B1211817) (t-BuLi) followed by reaction with dimethyldisulfide can selectively yield Naphthalene, 1-(methylthio)-. researchgate.net This demonstrates a regioselective approach starting from a pre-functionalized naphthalene core.

Moreover, the thioether group in Naphthalene, 1-(methylthio)- can act as a directing group to control the regioselectivity of subsequent C-H functionalization reactions. A rhodium-catalyzed direct alkenylation of 1-(methylthio)naphthalene has been shown to proceed selectively at the peri-position (the C-8 position) of the naphthalene ring, with no competing reaction at the ortho-position. researchgate.net Similarly, an iridium catalyst has been used for the peri-selective direct acylmethylation of 1-(methylthio)naphthalene. osaka-u.ac.jp These transformations highlight the utility of the methylthio group in directing further functionalization in a highly regioselective manner.

Chemical Reactivity and Reaction Mechanisms of Naphthalene, 1 Methylthio

Radical Chemistry of Naphthalene (B1677914), 1-(methylthio)-

The radical chemistry of Naphthalene, 1-(methylthio)- is intrinsically linked to the formation and subsequent reactions of the 1-naphthyl radical. The SRN1 (Substitution Radical-Nucleophilic Unimolecular) mechanism is a key pathway in which this compound is formed and participates in further reactions.

Formation and Reactivity of Naphthyl Radicals

The 1-naphthyl radical is a key intermediate in the synthesis of Naphthalene, 1-(methylthio)- via photostimulated reactions. For instance, the reaction of 1-bromonaphthalene (B1665260) with sulfur-centered nucleophiles under photostimulation generates the 1-naphthyl radical. This process is initiated by an electron transfer to the 1-bromonaphthalene, which then fragments to produce the 1-naphthyl radical and a bromide anion. umich.edu

Once formed, the 1-naphthyl radical is a highly reactive species. It can engage in several reaction pathways, including coupling with nucleophiles or abstracting a hydrogen atom from the solvent. In the context of the synthesis of Naphthalene, 1-(methylthio)-, the 1-naphthyl radical couples with a sulfur-containing anion. For example, in a reaction involving the thiourea (B124793) anion, the 1-naphthyl radical adds to the anion to form a new radical anion. umich.edu This subsequent radical anion can then undergo further reactions to eventually yield, after quenching with methyl iodide, Naphthalene, 1-(methylthio)-. umich.edu The reactivity of the 1-naphthyl radical is central to the propagation of the radical chain reaction.

The oxidation of the 1-naphthyl radical, particularly its reaction with molecular oxygen, has also been a subject of study. This reaction leads to a peroxy radical, which can undergo a series of propagation and chain-branching reactions. core.ac.uk

Absolute Rate Constants for Radical Addition Reactions

The determination of absolute rate constants provides quantitative insight into the reactivity of radical species. Through competitive reaction kinetics, using hydrogen abstraction from the solvent (DMSO) as a reference, the absolute rate constants for the addition of various sulfur-centered nucleophiles to the 1-naphthyl radical have been determined.

These rate constants highlight the high reactivity of the 1-naphthyl radical towards these nucleophiles. The differences in rate constants reflect the varying nucleophilicity of the sulfur-containing anions.

| Nucleophile | Absolute Rate Constant (M⁻¹s⁻¹) |

| Sulfide (B99878) ion (S²⁻) | 0.5 x 10⁹ |

| Thiourea anion (⁻SCNH(NH₂)) | 1.0 x 10⁹ |

| Benzene (B151609) thiolate ion (C₆H₅S⁻) | 5.1 x 10⁹ |

Data sourced from Argüello, J. E., Schmidt, L. C., & Peñéñory, A. B. (2003). Reactivity of sulfur centered nucleophiles in photoinduced reactions with 1-bromonaphthalene. Arkivoc, 2003(11), 410-419. umich.edu

Radical Chain Mechanisms in Substitution Reactions

The formation of Naphthalene, 1-(methylthio)- from 1-bromonaphthalene and a sulfur nucleophile under photostimulation proceeds via a radical chain mechanism, specifically the SRN1 mechanism. umich.eduwikipedia.org This mechanism consists of initiation, propagation, and termination steps. masterorganicchemistry.com

Initiation: The reaction is initiated by the transfer of an electron to the substrate, 1-bromonaphthalene, forming a radical anion. umich.eduwikipedia.org This radical anion is unstable and fragments, cleaving the carbon-bromine bond to generate the 1-naphthyl radical and a bromide ion. umich.eduwikipedia.org

Propagation: The propagation cycle involves a series of steps. The 1-naphthyl radical, formed during initiation, reacts with the sulfur-containing nucleophile (e.g., thiourea anion) to form a new radical anion. umich.edu This radical anion then transfers an electron to another molecule of 1-bromonaphthalene, regenerating the 1-naphthyl radical and forming the substituted product anion. umich.eduwikipedia.org This cycle continues, propagating the chain reaction.

Termination: The chain reaction can be terminated through various processes, such as the 1-naphthyl radical abstracting a hydrogen atom from the solvent (e.g., DMSO) to form naphthalene, or by the combination of two radical species. umich.eduwikipedia.org

In the synthesis of Naphthalene, 1-(methylthio)-, the reaction mixture is quenched with methyl iodide (MeI) after the photostimulated reaction. The substituted product anion (1-naphthalenethiolate ion) reacts with methyl iodide to yield the final product, Naphthalene, 1-(methylthio)-. umich.edu

Nucleophilic and Electrophilic Reactivity Studies

Beyond its involvement in radical processes, the reactivity of Naphthalene, 1-(methylthio)- and its precursors can be explored through nucleophilic and electrophilic substitution reactions.

Photoinduced Nucleophilic Aromatic Substitution (SRN1) Investigations

The synthesis of Naphthalene, 1-(methylthio)- via the reaction of 1-bromonaphthalene with sulfur nucleophiles is a prime example of a photoinduced nucleophilic aromatic substitution that proceeds through the SRN1 mechanism. umich.edu These reactions are typically carried out in a solvent like dimethyl sulfoxide (B87167) (DMSO) and require photostimulation to initiate the electron transfer process. umich.edu

A study by Argüello, Schmidt, and Peñéñory demonstrated that the photostimulated reaction of 1-bromonaphthalene with the thiourea anion, followed by quenching with methyl iodide, yields Naphthalene, 1-(methylthio)- (50% yield), along with bis(1-naphthyl) sulfide (22%) and naphthalene (9%). umich.edu Similarly, the reaction with the sulfide ion (S²⁻) also produced Naphthalene, 1-(methylthio)- (16% yield) under the same conditions. umich.edu The formation of naphthalene as a byproduct results from the hydrogen atom abstraction from the solvent by the 1-naphthyl radical, a common side reaction in SRN1 processes. umich.edu The absence of a reaction in the dark underscores the photoinduced nature of this transformation. umich.edu

Lack of Sufficient Data for Comprehensive Analysis of Naphthalene, 1-(methylthio)-

A thorough investigation into the chemical reactivity and reaction mechanisms of the compound "Naphthalene, 1-(methylthio)-" reveals a significant scarcity of available scientific literature and data. While general principles of naphthalene chemistry and the reactivity of thioethers are established, specific experimental and computational studies on "Naphthalene, 1-(methylthio)-" are largely absent from the public domain. This lack of specific research prevents a detailed and scientifically rigorous discussion of the topics outlined for this article.

Our comprehensive search for information pertaining to the chemical reactivity and reaction mechanisms of "Naphthalene, 1-(methylthio)-" did not yield sufficient results to address the specified sections and subsections. Specifically, we were unable to locate detailed research findings on:

Interactions with Electron Donors and Acceptors: There is a lack of studies detailing the formation of charge-transfer complexes or electron transfer reactions specifically involving "Naphthalene, 1-(methylthio)-" with common electron donors or acceptors.

Reactivity Towards Oxidizing and Reducing Agents: While the oxidation of the related 1-naphthyl radical has been studied, and the oxidation of other methyl-substituted naphthalenes has been explored in biological contexts, specific data on the controlled oxidation or reduction of the methylthio group in "Naphthalene, 1-(methylthio)-" is not available. For instance, studies on the selective oxidation to the corresponding sulfoxide or sulfone, or the reduction of the C-S bond, are not reported.

Mechanistic Elucidation of Transformation Pathways: Crucially, there is no available information on the mechanistic details of any transformations involving this compound. This includes:

Kinetic Isotope Effect Studies: No literature was found that investigates the kinetic isotope effect to probe reaction mechanisms of "Naphthalene, 1-(methylthio)-".

Intermediates and Transition States: There are no computational or experimental studies that identify or characterize reactive intermediates or transition state structures for reactions involving this specific molecule.

Solvent Effects on Reaction Mechanisms: The influence of solvent polarity or specific solvent interactions on the reaction pathways of "Naphthalene, 1-(methylthio)-" has not been documented.

Due to this absence of specific data, it is not possible to generate a scientifically accurate and informative article that adheres to the requested detailed outline. The construction of such an article would require speculation and extrapolation from related but distinct chemical systems, which would not meet the standards of a professional and authoritative scientific discussion.

Spectroscopic Elucidation and Structural Analysis of Naphthalene, 1 Methylthio

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing chemical shifts and coupling patterns, the precise connectivity and electronic environment of each atom can be determined.

The 1H and 13C NMR spectra of Naphthalene (B1677914), 1-(methylthio)- are predicted based on the known spectra of naphthalene and 1-methylnaphthalene (B46632), considering the electronic effects of the methylthio (-SCH3) substituent. The sulfur atom is less electronegative than oxygen, and its lone pairs can participate in resonance with the aromatic ring, influencing the shielding of the aromatic protons and carbons.

Proton (1H) NMR:

Carbon-13 (13C) NMR:

The 13C NMR spectrum is expected to show ten distinct signals for the naphthalene carbons and one for the methyl carbon. The carbon directly attached to the sulfur atom (C1) will experience a significant downfield shift due to the electronegativity of sulfur and anisotropic effects. The other carbons in the substituted ring will also have their chemical shifts altered by the substituent. PubChem indicates the availability of 13C NMR data for Naphthalene, 1-(methylthio)- from SpringerMaterials, though direct access to the data is restricted. nih.gov

Predicted 1H and 13C NMR Chemical Shifts:

The following table provides estimated chemical shift values based on data from related compounds like naphthalene hmdb.cahmdb.cachemicalbook.com, 1-methylnaphthalene chemicalbook.com, and general substituent effects of the methylthio group. chemicalbook.comrsc.org

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| H1 | - | ~135 |

| H2 | 7.3-7.5 | ~126 |

| H3 | 7.4-7.6 | ~125 |

| H4 | 7.8-8.0 | ~126 |

| H5 | 7.5-7.7 | ~128 |

| H6 | 7.4-7.6 | ~126 |

| H7 | 7.8-8.0 | ~129 |

| H8 | 8.0-8.2 | ~124 |

| C1 | - | ~138 |

| C2 | - | ~127 |

| C3 | - | ~126 |

| C4 | - | ~125 |

| C4a | - | ~133 |

| C5 | - | ~128 |

| C6 | - | ~126 |

| C7 | - | ~125 |

| C8 | - | ~124 |

| C8a | - | ~131 |

| -SCH3 | 2.4-2.6 (s, 3H) | ~15 |

Note: These are estimated values and may differ from experimental data.

To unambiguously assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A 1H-1H COSY experiment would reveal the coupling between adjacent protons. For Naphthalene, 1-(methylthio)-, cross-peaks would be expected between H2-H3, H3-H4, H5-H6, H6-H7, and H7-H8, confirming the proton sequence on each ring. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of each protonated carbon in the 13C NMR spectrum by correlating it to its attached proton in the 1H NMR spectrum. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons (C1, C4a, C8a) by observing their correlations with nearby protons. For instance, the methyl protons (-SCH3) would show a correlation to C1.

Solid-state NMR (ssNMR) provides information about the structure, conformation, and dynamics of molecules in the solid state. For Naphthalene, 1-(methylthio)-, ssNMR could be used to study polymorphism (the existence of different crystal forms) and to determine the precise molecular conformation in the crystalline state. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be employed to obtain high-resolution spectra of the solid sample. While no specific ssNMR studies on this compound are publicly available, such an analysis would be valuable for understanding its solid-state properties.

Vibrational Spectroscopy (Infrared and Raman) Investigations

The vibrational spectrum of Naphthalene, 1-(methylthio)- is dominated by the modes of the naphthalene ring system and the attached methylthio group. A computed vapor phase IR spectrum is available from SpectraBase, which can be used for analysis. spectrabase.com

Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm-1. osu.edu

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the naphthalene ring give rise to a series of bands in the 1650-1450 cm-1 region.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds occur at lower frequencies. The out-of-plane bends are particularly sensitive to the substitution pattern.

Methyl Group Vibrations: The methyl group of the methylthio substituent will have characteristic symmetric and asymmetric stretching vibrations around 2950-2850 cm-1 and bending vibrations around 1450 cm-1 and 1380 cm-1. osu.edu

C-S Stretching: The stretching vibration of the C-S bond is typically weak and appears in the range of 800-600 cm-1.

Predicted Characteristic Vibrational Frequencies:

| Vibrational Mode | Predicted Frequency Range (cm-1) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch (-SCH3) | 2950 - 2850 | Medium to Weak |

| Aromatic C=C Stretch | 1650 - 1450 | Strong to Medium |

| C-H Bend (in-plane) | 1300 - 1000 | Medium |

| C-H Bend (out-of-plane) | 900 - 675 | Strong |

| C-S Stretch | 800 - 600 | Weak |

Note: Based on general vibrational frequency ranges and comparison with related compounds like 1-methylnaphthalene. osu.edunist.govresearchgate.net

The orientation of the methylthio group relative to the naphthalene ring can be investigated using vibrational spectroscopy, often in conjunction with computational methods. The C-S bond stretching and the SCH3 group's rocking and torsional modes can be sensitive to the dihedral angle between the C-S bond and the plane of the aromatic ring. By comparing experimental spectra with spectra calculated for different conformations, the most stable conformation can be determined. For many aryl thioethers, a planar or near-planar conformation is preferred to maximize the resonance interaction between the sulfur lone pairs and the aromatic pi-system. However, steric hindrance with the peri-hydrogen (H8) in the 1-substituted naphthalene system might lead to a non-planar conformation. A detailed conformational analysis would require temperature-dependent spectroscopic studies or advanced computational modeling.

Mass Spectrometric Fragmentation Pathways and Isotopic Signatures

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information helps in confirming the molecular weight and elemental composition of a compound and in elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, which allows for the determination of its elemental formula. youtube.com The molecular formula for Naphthalene, 1-(methylthio)- is C₁₁H₁₀S. nih.govontosight.ai The monoisotopic mass of this compound, calculated from the most abundant isotopes of its constituent elements, is 174.05032149 Da. nih.gov HRMS analysis of Naphthalene, 1-(methylthio)- would yield a measured mass very close to this theoretical value, thereby confirming its molecular formula. The precision of HRMS can differentiate between compounds with the same nominal mass but different elemental compositions. youtube.com

Table 1: Molecular Information for Naphthalene, 1-(methylthio)-

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀S | nih.govontosight.ai |

| Molecular Weight | 174.26 g/mol | nih.gov |

| Monoisotopic Mass | 174.05032149 Da | nih.gov |

This table summarizes the key molecular identifiers for Naphthalene, 1-(methylthio)-.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a secondary mass spectrum of the resulting fragments. nationalmaglab.org This fragmentation pattern provides valuable information about the structure of the original molecule. nationalmaglab.orgnih.gov

For Naphthalene, 1-(methylthio)-, the fragmentation in MS/MS would likely proceed through characteristic pathways for aromatic sulfides. Common fragmentation patterns can involve the cleavage of the C-S bond or the S-CH₃ bond. The loss of a methyl radical (•CH₃, 15 Da) would result in a fragment ion with a mass-to-charge ratio of approximately 159. Alternatively, cleavage of the C-S bond could lead to the formation of a naphthyl cation (C₁₀H₇⁺, 127 Da) and a methylthio radical (•SCH₃), or a thiomethyl cation (CH₃S⁺) and a naphthalene radical. The presence of the naphthalene ring system can also lead to rearrangements and complex fragmentation pathways. youtube.comlibretexts.org The systematic analysis of these fragmentation pathways can be a predictive tool for identifying related compounds where authentic standards are not available. nih.gov

Electronic Spectroscopy and Photophysical Properties

Electronic spectroscopy investigates the interaction of electromagnetic radiation with molecules, leading to transitions between electronic energy levels. This provides information on the absorption and emission properties of the compound.

Naphthalene and its derivatives are known to absorb ultraviolet (UV) light due to the presence of the aromatic ring system. libretexts.org The introduction of a methylthio (-SCH₃) group at the 1-position of the naphthalene ring influences its electronic properties and, consequently, its UV-visible absorption and emission spectra. ontosight.ai The sulfur atom's lone pair of electrons can interact with the π-system of the naphthalene ring, affecting the energy of the electronic transitions.

For comparison, 1-methylnaphthalene, a closely related compound, exhibits an excitation peak at 281 nm and an emission peak at 339 nm in cyclohexane. aatbio.com The parent molecule, naphthalene, has a fluorescence quantum yield of 0.23. omlc.org The presence of a silyl (B83357) group on the naphthalene chromophore has been shown to cause a shift of the absorption maxima to longer wavelengths. mdpi.com It is expected that the methylthio group in Naphthalene, 1-(methylthio)- would also lead to a bathochromic (red) shift in its absorption and emission spectra compared to unsubstituted naphthalene. A study on a related compound, Naphthalene, 1,4-bis(methylthio)-, shows a UV-visible spectrum with absorption maxima at longer wavelengths. nist.gov

Fluorescence is the emission of light from a singlet excited state, while phosphorescence originates from a triplet excited state. libretexts.orgcolostate.edu The quantum yield of fluorescence is the ratio of the number of photons emitted to the number of photons absorbed, and it provides a measure of the efficiency of the fluorescence process. colostate.edu The lifetime of the excited state is the average time the molecule spends in the excited state before returning to the ground state. colostate.edu

Table 2: Spectroscopic Data for Related Naphthalene Compounds

| Compound | Excitation Max (nm) | Emission Max (nm) | Solvent | Source |

| 1-Methylnaphthalene | 281 | 339 | Cyclohexane | aatbio.com |

| Naphthalene | 270 | - | Cyclohexane | omlc.org |

This table presents the available spectroscopic data for compounds structurally related to Naphthalene, 1-(methylthio)-, for comparative purposes.

Theoretical and Computational Chemistry Studies of Naphthalene, 1 Methylthio

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

For a molecule like Naphthalene (B1677914), 1-(methylthio)-, DFT would be the workhorse method to determine its most stable three-dimensional structure (optimized geometry) and its ground-state energy. By selecting an appropriate functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311+G(d,p)), researchers could calculate key geometric parameters such as bond lengths, bond angles, and dihedral angles. This would reveal, for instance, the orientation of the methylthio group relative to the naphthalene ring.

Hypothetical Data Table for DFT Optimized Geometry: This table is illustrative and not based on actual published data.

Interactive Data Table| Parameter | Calculated Value |

|---|---|

| C-S Bond Length (Å) | Value |

| S-CH₃ Bond Length (Å) | Value |

| C-S-C Bond Angle (°) | Value |

To achieve higher accuracy, particularly for electronic properties, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be applied. These methods, while more computationally expensive, provide a more rigorous treatment of electron correlation and are often used to benchmark DFT results.

FMO analysis involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for understanding a molecule's reactivity, electronic transitions, and kinetic stability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity. For Naphthalene, 1-(methylthio)-, this analysis would show how the sulfur atom's lone pairs contribute to the HOMO and influence the molecule's potential as an electron donor.

Hypothetical Data Table for FMO Analysis: This table is illustrative and not based on actual published data.

Interactive Data Table| Orbital | Energy (eV) |

|---|---|

| HOMO | Value |

| LUMO | Value |

Reaction Mechanism Modeling and Energy Landscapes

Computational modeling is a powerful tool for investigating how a molecule participates in chemical reactions.

To study a potential reaction involving Naphthalene, 1-(methylthio)-, such as its oxidation or its role in a substitution reaction, computational chemists would first locate the transition state (TS) structure for the reaction. A TS search algorithm identifies the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction path. Following the identification of a TS, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that the TS connects the reactants and products, thus validating the proposed reaction pathway.

By calculating the energy barriers for various possible reaction pathways, computational methods can predict which reactions are more likely to occur and what the expected product distribution would be. For Naphthalene, 1-(methylthio)-, this could involve modeling its behavior under different reaction conditions, for example, its susceptibility to electrophilic aromatic substitution or its photochemical reactivity.

Derivatives and Analogs of Naphthalene, 1 Methylthio : Synthesis and Reactivity

Synthesis of Substituted Naphthalene (B1677914), 1-(methylthio)- Derivatives

The synthesis of derivatives can be broadly categorized into two main approaches: functionalization of the naphthalene ring of the parent compound, Naphthalene, 1-(methylthio)-, and direct modification of the methylthio group itself.

Achieving regioselective functionalization on the naphthalene core is crucial for synthesizing specific isomers with desired properties. The inherent reactivity of the naphthalene ring, combined with modern synthetic methods, allows for the introduction of various substituents at specific positions.

One effective method starts with pre-functionalized naphthalenes, such as bromonaphthalenes. A convenient synthesis route involves the treatment of these bromonaphthalenes with tert-butyllithium (B1211817) (t-BuLi) followed by quenching with dimethyldisulfide to introduce the methylthio group. acs.org This approach has been successfully used to prepare a variety of mono-, bis-, and tris(methylthio)naphthalene derivatives. acs.org For instance, the synthesis of 1,7-disubstituted naphthalenes can be achieved with high regioselectivity starting from 1,7-dibromonaphthalene. Transition metal-catalyzed cross-coupling reactions with boronic acids or amines tend to occur at the less sterically hindered 7-position, whereas bromine-lithium exchange preferentially happens at the 1-position. researchgate.net

Directed C-H activation has also emerged as a powerful strategy for the regioselective functionalization of 1-substituted naphthalenes. rsc.orgacs.org This technique uses a directing group to guide a metal catalyst to a specific C-H bond, enabling the direct introduction of functional groups at positions that are otherwise difficult to access. rsc.orgacs.org Furthermore, various metal-catalyzed reactions, including those using palladium, copper, and iron, facilitate the construction of substituted naphthalene derivatives through processes like cycloadditions and cross-dehydrogenative couplings. nih.gov A novel method involves a nitrogen-to-carbon single-atom transmutation in isoquinolines, which provides access to substituted naphthalenes through a 6π-electrocyclization and elimination process. monash.edu

Below is a table summarizing the synthesis of several methylthio-substituted naphthalenes from their corresponding bromonaphthalene precursors.

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 2-Bromonaphthalene | 1. t-BuLi, 2. Dimethyldisulfide | 2-Mono(methylthio)naphthalene | acs.org |

| 1,3-Dibromonaphthalene | 1. t-BuLi, 2. Dimethyldisulfide | 1,3-Bis(methylthio)naphthalene | acs.org |

| 1,4-Dibromonaphthalene | 1. t-BuLi, 2. Dimethyldisulfide | 1,4-Bis(methylthio)naphthalene | acs.org |

| 1,5-Dibromonaphthalene | 1. t-BuLi, 2. Dimethyldisulfide | 1,5-Bis(methylthio)naphthalene | acs.org |

| 1,3,5-Tribromonaphthalene | 1. t-BuLi, 2. Dimethyldisulfide | 1,3,5-Tris(methylthio)naphthalene | acs.org |

| 1,8-Dihalonaphthalenes | Methylthiolate | Naphthalene, 1,8-bis(methylthio)- | researchgate.net |

The methylthio group itself is a reactive handle that can be transformed to create various analogs. The sulfur atom can be oxidized to form the corresponding sulfoxide (B87167) and sulfone, which significantly alters the electronic properties of the substituent.

Kinetic studies on the oxidation of aryl methyl sulfides, such as 4-nitrophenyl methyl sulfide (B99878), by dimethyldioxirane (B1199080) have shown that these reactions follow second-order kinetics. rsc.org The oxidation proceeds via a concerted nucleophilic displacement mechanism to yield the sulfoxide, and can proceed further to the sulfone. rsc.org These oxidized derivatives, 1-(methylsulfinyl)naphthalene and 1-(methylsulfonyl)naphthalene, are important analogs with different chemical and physical properties compared to the parent sulfide.

Another key modification is the replacement of the methylthio group through cross-coupling reactions. Nickel-catalyzed cross-coupling of aryl methyl sulfides with aryl bromides has been developed to form biaryls. acs.orgacs.org This reaction proceeds effectively with a Ni(COD)₂ catalyst and a BINAP ligand in the presence of magnesium, offering a method to replace the -SCH₃ group with a new aryl substituent. acs.orgacs.org The methylthio group can also be replaced by hydrogen, alkyl, and other aryl groups through nickel-induced Grignard reactions. acs.org

| Starting Material | Reaction Type | Reagents/Catalyst | Product | Reference |

|---|---|---|---|---|

| Naphthalene, 1-(methylthio)- | Oxidation | Dimethyldioxirane | 1-(Methylsulfinyl)naphthalene | rsc.org |

| 1-(Methylsulfinyl)naphthalene | Oxidation | Dimethyldioxirane | 1-(Methylsulfonyl)naphthalene | rsc.org |

| Aryl Methyl Sulfides | Cross-Coupling | Aryl Bromides, Ni(COD)₂/BINAP, Mg | Biaryls | acs.orgacs.org |

| Aryl Methyl Sulfides | Cross-Coupling | Grignard Reagents, NiCl₂(dppp) | Alkyl/Aryl Substituted Arenes | acs.org |

Structure-Reactivity Relationships in Naphthalene, 1-(methylthio)- Analogs

The reactivity of Naphthalene, 1-(methylthio)- and its derivatives is profoundly influenced by the electronic and steric properties of substituents on the naphthalene ring and modifications to the methylthio group.

Substituents on the naphthalene ring can either donate or withdraw electron density, thereby activating or deactivating the ring towards certain reactions. acs.org The methylthio group (-SCH₃) itself is generally considered an ortho-, para-directing activating group in electrophilic aromatic substitution due to the ability of the sulfur atom's lone pairs to donate electron density to the aromatic system through resonance. acs.org However, the influence of multiple methylthio groups can alter the π-system properties of the aromatic hydrocarbon. acs.org

The introduction of other substituents modifies this behavior. Electron-donating groups, such as alkyl or alkoxy groups, further activate the ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups, like nitro (-NO₂) or sulfonyl (-SO₃H) groups, deactivate the ring, making such reactions more difficult.

Steric effects also play a critical role. Bulky substituents near a reaction site can hinder the approach of reagents, a phenomenon known as steric hindrance. acs.orgresearchgate.net For example, a substituent at the 8-position (the peri position) of 1-(methylthio)naphthalene can significantly impact reactivity at the 1-position due to its close proximity. This can lead to steric inhibition of resonance, where a bulky group forces the methylthio group out of the plane of the naphthalene ring, reducing its resonance interaction and altering the electronic effects. researchgate.net

The combination of electronic and steric effects dictates the preferred reaction pathways for derivatives of Naphthalene, 1-(methylthio)-. For instance, in electrophilic substitution reactions, the position of attack is guided by the directing effects of the existing substituents. For 1-(methylthio)naphthalene, electrophilic attack is favored at the ortho (2- and 8a-) and para (4- and 5-) positions.

Structural variations can also open up entirely new reaction pathways. The oxidation of the methylthio group to a methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) group changes the substituent from an activating, ortho-, para-director to a deactivating, meta-director. This is because the highly electronegative oxygen atoms pull electron density away from the sulfur and, consequently, from the aromatic ring.

In cases of multiple substitutions, the regiochemical outcome of a reaction is determined by the combined influence of all groups. For example, in the functionalization of 1,7-dibromonaphthalene, the difference in the steric and electronic environment of the two bromine atoms allows for selective reactions; transition metal-catalyzed couplings favor the more accessible 7-position, while lithium-halogen exchange occurs at the more electron-deficient 1-position. researchgate.net

Mechanistic Studies on Derivative Transformations

Understanding the mechanisms of these transformations is key to controlling reaction outcomes and designing new synthetic routes. Mechanistic studies often focus on identifying reaction intermediates and understanding the role of catalysts.

In the oxidation of the naphthalene ring itself by ceric ammonium (B1175870) sulfate (B86663) to form 1,4-naphthoquinone (B94277), kinetic studies indicate that the reaction proceeds through the initial formation of a complex between naphthalene and the cerium(IV) ion. rsc.org This is followed by a slow decomposition of the complex to form a naphthalene radical cation, which is the rate-limiting step. rsc.org

Similarly, the oxidation of the methylthio group is thought to involve transient species. Studies on the oxidation of thioanisole (B89551) derivatives suggest the formation of a sulfur cation radical as a key intermediate. nih.gov In the oxidation of aryl methyl sulfides by dimethyldioxirane, the mechanism can shift depending on the solvent polarity. In less polar solvents, a concerted mechanism is favored, while in more polar aqueous solutions, a two-step reaction involving a betaine (B1666868) intermediate may occur. rsc.org

Mechanistic insights into C-H functionalization reactions highlight the role of the catalyst and directing groups in determining regioselectivity. rsc.org For the synthesis of naphthalenes from isoquinolines, mechanistic studies revealed a pathway involving ring-opening, a 6π-electrocyclization, and an elimination step. monash.edu These detailed mechanistic understandings are invaluable for optimizing reaction conditions and expanding the synthetic utility of Naphthalene, 1-(methylthio)- and its analogs.

Environmental Fate and Degradation Pathways of Naphthalene, 1 Methylthio

Photodegradation Mechanisms under Environmental Conditions

Direct Photolysis Studies and Quantum Yield Determination

No specific data on the direct photolysis or quantum yield of Naphthalene (B1677914), 1-(methylthio)- under environmental conditions were found in a comprehensive review of scientific literature.

Photosensitized Degradation Processes

Information regarding the photosensitized degradation of Naphthalene, 1-(methylthio)-, including the role of natural photosensitizers like humic substances or dissolved organic matter, is not available in published research.

Identification of Phototransformation Products

There are no studies that identify the specific phototransformation products of Naphthalene, 1-(methylthio)- resulting from its degradation under environmental light conditions.

Abiotic Degradation in Aquatic and Terrestrial Systems

Hydrolysis and Oxidation Pathways

Detailed studies on the hydrolysis and oxidation pathways of Naphthalene, 1-(methylthio)- in aquatic and terrestrial environments are not documented in the scientific literature. While the oxidation of 1-methylnaphthalene (B46632) has been investigated, yielding products such as 1,4-naphthoquinone (B94277) and 1-naphthaldehyde (B104281), similar data for the sulfur-containing analogue is absent. nih.gov

Sorption and Desorption Behavior in Environmental Matrices

Specific experimental data on the sorption and desorption coefficients (such as Koc or Kd) of Naphthalene, 1-(methylthio)- in various environmental matrices like soil, sediment, or sludge are not available. General principles of sorption for hydrophobic organic compounds suggest that it would likely sorb to organic matter in soils and sediments, but quantitative data for this specific compound is lacking.

Data Tables

No experimental data is available to populate the following tables for Naphthalene, 1-(methylthio)-.

Table 1: Photodegradation Parameters of Naphthalene, 1-(methylthio)-

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Direct Photolysis Half-Life | Data not available | ||

| Quantum Yield | Data not available |

Table 2: Abiotic Degradation and Sorption Parameters of Naphthalene, 1-(methylthio)-

| Parameter | Value | Environmental Matrix | Reference |

|---|---|---|---|

| Hydrolysis Half-Life | Data not available | ||

| Oxidation Half-Life | Data not available | ||

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Data not available |

Biotic Transformation by Microorganisms

The environmental fate of Naphthalene, 1-(methylthio)- is significantly influenced by the metabolic activities of microorganisms. These biological processes can alter the structure of the compound, leading to a variety of transformation products. The study of these biotic transformations is crucial for understanding the persistence and potential impact of Naphthalene, 1-(methylthio)- in ecosystems.

Microbial Degradation Pathways and Metabolite Identification

Research into the microbial degradation of Naphthalene, 1-(methylthio)- itself is not extensively documented. However, studies on the metabolism of naphthalene in the presence of microorganisms, particularly the intestinal microflora of rats, have shed light on the formation of methylthio-containing naphthalene metabolites. This suggests a significant role for microbial activity in the biotransformation of naphthalene-related compounds into forms that include the methylthio group.

A key pathway involves the catabolism of premercapturic acid metabolites of naphthalene. In vivo studies have demonstrated that intestinal microflora are essential for the formation of naphthols and methylthio-containing metabolites from naphthalene. nih.gov When rats were administered naphthalene, metabolites such as 1,2-dihydro-1-hydroxy-2-S-cysteinylnaphthalene and 1,2-dihydro-1-hydroxy-2-S-(N-acetyl)cysteinylnaphthalene were formed. nih.gov Subsequent action by the intestinal microflora on these compounds leads to the formation of 1,2-dihydro-1-hydroxy-2-methylthionaphthalene. nih.gov This process indicates that microorganisms in the gut possess the enzymatic machinery to cleave the cysteine or N-acetylcysteine conjugate and subsequently methylate the resulting thiol group, although the precise enzymes involved in this final methylation step within the microflora have not been fully characterized.

The table below summarizes the key microbial transformation products identified from naphthalene precursors by intestinal microflora.

| Precursor Compound | Microbial Action | Resulting Metabolite |

| 1,2-dihydro-1-hydroxy-2-S-cysteinylnaphthalene | Catabolism by intestinal microflora | 1,2-dihydro-1-hydroxy-2-methylthionaphthalene |

| 1,2-dihydro-1-hydroxy-2-S-(N-acetyl)cysteinylnaphthalene | Catabolism by intestinal microflora | 1,2-dihydro-1-hydroxy-2-methylthionaphthalene |

Enzymatic Biotransformation Studies

While specific enzymatic studies on the degradation of Naphthalene, 1-(methylthio)- are scarce, the broader understanding of naphthalene metabolism by microbial enzymes provides a framework for potential biotransformation pathways. The initial steps in the aerobic degradation of naphthalene by various bacteria, including species of Pseudomonas, Rhodococcus, and Bacillus, are typically initiated by dioxygenase enzymes. nih.govmdpi.comnih.gov These enzymes, such as naphthalene 1,2-dioxygenase, catalyze the insertion of both atoms of molecular oxygen into the aromatic ring to form a cis-dihydrodiol. nih.govnih.gov

In the context of methylthio-substituted naphthalenes, it is plausible that similar enzymatic processes could occur. The presence of a methylthio group might influence the regioselectivity of the dioxygenase attack. Following the initial oxidation, a series of dehydrogenase, ring-cleavage dioxygenase, and hydratase-aldolase enzymes would likely be involved in the further breakdown of the aromatic structure, ultimately leading to intermediates of central metabolism. nih.gov

The formation of 1,2-dihydro-1-hydroxy-2-methylthionaphthalene from cysteine and N-acetylcysteine conjugates of naphthalene by intestinal microflora points towards the involvement of C-S lyase enzymes. nih.gov These enzymes are known to cleave the carbon-sulfur bond in cysteine conjugates. The resulting thiol would then be a substrate for a methyltransferase enzyme, leading to the final methylthionated product. The source of the methyl group for this reaction in the gut microbial environment is likely S-adenosylmethionine.

The table below lists enzymes that are potentially involved in the biotransformation of naphthalene and related compounds, which could play a role in the metabolism of Naphthalene, 1-(methylthio)-.

| Enzyme Family | Potential Role in Biotransformation |

| Dioxygenases (e.g., Naphthalene 1,2-dioxygenase) | Initial oxidation of the naphthalene ring system. |

| Dehydrogenases | Further oxidation of dihydrodiol intermediates. |

| C-S Lyases | Cleavage of cysteine conjugates to form thiols. |

| Methyltransferases | Methylation of thiol groups to form methylthio ethers. |

Advanced Analytical Methodologies for Naphthalene, 1 Methylthio Research

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of "Naphthalene, 1-(methylthio)-", enabling its separation from complex mixtures prior to detection. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are pivotal in this context.

The development of robust GC and HPLC methods is crucial for the reliable analysis of "Naphthalene, 1-(methylthio)-".

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like "Naphthalene, 1-(methylthio)-". Method development typically involves the optimization of several key parameters. researchgate.net The choice of the capillary column is critical, with non-polar or mid-polar stationary phases such as those based on 5% phenyl-95% methylpolysiloxane being a common starting point for separating polycyclic aromatic hydrocarbons (PAHs) and their derivatives. youtube.com

A general approach to GC method development involves:

Column Selection: A standard 30-meter column with a 0.25 mm internal diameter and a 0.25 µm film thickness is often a good starting point. youtube.com

Temperature Programming: A temperature ramp is employed to ensure the efficient elution of the analyte. A typical program might start at a low temperature (e.g., 40-60°C) and ramp up to a higher temperature (e.g., 250-300°C) to elute the compound of interest. youtube.com

Injector and Detector Temperatures: The injector temperature must be high enough to ensure rapid volatilization of the sample without causing thermal degradation. The detector temperature is also optimized for maximum sensitivity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be adapted for the analysis of "Naphthalene, 1-(methylthio)-", particularly when dealing with less volatile matrices or when derivatization is required. nih.gov Reversed-phase HPLC is the most common mode for this class of compounds.

Key aspects of HPLC method development include:

Column Choice: A C18 column is the most widely used stationary phase for the separation of non-polar to moderately polar compounds. nih.govnih.gov

Mobile Phase Composition: A mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is typically used. sielc.comsielc.com The ratio of these solvents is adjusted to achieve the desired retention time and separation from other components. Gradient elution, where the mobile phase composition is changed during the run, is often employed for complex samples.

Detector Selection: A Diode Array Detector (DAD) or a Fluorescence Detector (FLD) can be used for the detection of "Naphthalene, 1-(methylthio)-", leveraging its chromophoric and potential fluorophoric properties.

Table 1: Illustrative Chromatographic Conditions for the Analysis of Naphthalene (B1677914) Derivatives

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | 5% Phenyl-95% Methylpolysiloxane (30 m x 0.25 mm, 0.25 µm) | C18 (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | - | Acetonitrile/Water gradient |

| Carrier Gas/Flow Rate | Helium, 1 mL/min | 1.0 mL/min |

| Temperature Program | 60°C (1 min), ramp to 280°C at 10°C/min, hold for 5 min | Isothermal (e.g., 30°C) or temperature-controlled column oven |

| Injector Temperature | 250°C | - |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Diode Array Detector (DAD) or Fluorescence Detector (FLD) |

| This table presents typical starting conditions for the analysis of naphthalene derivatives and would require optimization for "Naphthalene, 1-(methylthio)-". |

"Naphthalene, 1-(methylthio)-" does not possess a chiral center in its ground state. Therefore, chiral chromatography for enantiomeric separation is not applicable to this specific compound. However, if the compound were to be derivatized at a position that introduces a chiral center, or if related chiral metabolites were being studied, chiral chromatography would become a critical analytical tool. youtube.comyoutube.comyoutube.com

In such hypothetical scenarios, chiral stationary phases (CSPs) would be employed in either GC or HPLC. youtube.comyoutube.com These phases are designed to interact differently with each enantiomer, leading to their separation. youtube.comyoutube.comyoutube.com Common types of CSPs include those based on cyclodextrins, polysaccharides (like cellulose (B213188) and amylose), and proteins. youtube.com The choice of CSP and the mobile phase (in HPLC) or temperature program (in GC) would be crucial for achieving successful enantiomeric resolution. youtube.com

Coupling Chromatographic Techniques with Mass Spectrometry

The coupling of chromatographic separation with mass spectrometry provides a powerful tool for both the identification and quantification of "Naphthalene, 1-(methylthio)-".

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific technique for the analysis of "Naphthalene, 1-(methylthio)-". mdpi.comimpactfactor.org After separation by GC, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum, which shows the molecular ion and characteristic fragment ions, serves as a chemical fingerprint for identification. researchgate.net

For "Naphthalene, 1-(methylthio)-" (C11H10S), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Common fragmentation pathways for thioethers include the loss of the methyl group (•CH3) and the cleavage of the C-S bond. miamioh.edu

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for analyzing less volatile compounds or for samples that are not amenable to GC. nih.gov In LC-MS, the eluent from the HPLC column is introduced into a mass spectrometer via an interface such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These are "soft" ionization techniques that typically result in a prominent molecular ion peak, which is beneficial for quantification. nih.gov Tandem mass spectrometry (MS/MS) can be used to generate fragment ions for structural confirmation. nih.gov

Table 2: Expected Mass Spectrometric Data for Naphthalene, 1-(methylthio)-

| Ionization Technique | Expected Key Ions (m/z) | Notes |

| Electron Ionization (GC-MS) | [M]+•, [M-CH3]+, [C10H7S]+, [C10H7]+ | The molecular ion ([M]+•) and characteristic fragments provide structural information. |

| Electrospray Ionization (LC-MS) | [M+H]+, [M+Na]+ | Protonated or sodiated molecules are commonly observed in positive ion mode. |

| The m/z values are based on the monoisotopic mass of the most abundant isotopes. |

For complex sample matrices or when very low detection limits are required, advanced mass spectrometry modes offer significant advantages.

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry: Q-TOF instruments provide high-resolution mass analysis, allowing for the determination of the elemental composition of an ion based on its accurate mass. This is invaluable for confirming the identity of "Naphthalene, 1-(methylthio)-" and distinguishing it from isobaric interferences.

Orbitrap Mass Spectrometry: Orbitrap mass spectrometers offer exceptionally high resolution and mass accuracy. mdpi.com This technology is particularly powerful for the analysis of complex mixtures, such as environmental or biological samples, where "Naphthalene, 1-(methylthio)-" may be present at trace levels alongside numerous other compounds. mdpi.com The high resolving power of the Orbitrap allows for the confident identification of the target analyte even in the presence of co-eluting species. mdpi.com Derivatization strategies, such as S-alkylation, can be employed to selectively enhance the ionization and detection of sulfur-containing compounds like "Naphthalene, 1-(methylthio)-" in high-resolution mass spectrometry. nih.govresearchgate.net

Spectrophotometric and Electrochemical Detection Methods

While mass spectrometry is a dominant detection method, spectrophotometric and electrochemical techniques can also be applied in specific research contexts.

Spectrophotometric Detection: Based on its naphthalene ring system, "Naphthalene, 1-(methylthio)-" is expected to exhibit strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. A UV-Vis spectrophotometer or a diode array detector (DAD) coupled with HPLC can be used for its detection and quantification. The UV spectrum would likely show characteristic absorption maxima similar to other naphthalene derivatives. researchgate.net

Electrochemical Detection: The sulfur atom in "Naphthalene, 1-(methylthio)-" can be susceptible to electrochemical oxidation. rsc.orgrsc.orgresearchgate.net This property can be exploited for its detection using an electrochemical detector coupled with HPLC. The applied potential at the working electrode can be optimized to selectively oxidize the thioether moiety, providing a sensitive and selective detection method. rsc.orgresearchgate.net The oxidation of similar thioether compounds has been studied, providing a basis for developing such a method. rsc.orgrsc.orgresearchgate.net

UV-Vis Spectroscopy for Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the quantitative analysis of "Naphthalene, 1-(methylthio)-" in solution. This technique leverages the principle that molecules with chromophores—parts of the molecule that absorb light—absorb light at specific wavelengths in the UV and visible regions of the electromagnetic spectrum. The naphthalene ring system serves as the primary chromophore in "Naphthalene, 1-(methylthio)-."

The absorption of UV radiation by "Naphthalene, 1-(methylthio)-" promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which absorption occurs are characteristic of the molecule's electronic structure. The presence of the methylthio (-SCH₃) group, an auxochrome, can influence the absorption spectrum by shifting the absorption maxima (λmax) and altering the molar absorptivity (ε) compared to unsubstituted naphthalene. Typically, sulfur substitution can cause a bathochromic (red) shift to longer wavelengths.

Table 1: Spectroscopic Data for Related Naphthalene Compounds

| Compound | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Solvent |

| Naphthalene | 275 | 6,000 | Cyclohexane |

| 1-Methylnaphthalene (B46632) | 282 | ~5,000 | Not Specified |

Note: Data for Naphthalene, 1-(methylthio)- is not available. The data presented is for related compounds to illustrate typical values.

Voltammetric and Amperometric Methods for Redox Studies

Voltammetric and amperometric techniques are powerful electrochemical methods used to investigate the redox (reduction-oxidation) properties of "Naphthalene, 1-(methylthio)-." These methods involve applying a potential to an electrode and measuring the resulting current, providing insights into the electrochemical behavior of the compound.

In the context of "Naphthalene, 1-(methylthio)-," the sulfur atom in the methylthio group is susceptible to oxidation. Cyclic voltammetry (CV) is a commonly employed technique to study such redox processes. In a CV experiment, the potential is swept linearly to a set value and then reversed. The resulting voltammogram, a plot of current versus potential, can reveal the oxidation and reduction potentials of the analyte.

The electrochemical oxidation of aryl thioethers, such as "Naphthalene, 1-(methylthio)-," typically proceeds in a stepwise manner. The sulfur atom is first oxidized to a sulfoxide (B87167), and upon further oxidation at a higher potential, to a sulfone. These oxidation processes are generally irreversible. The naphthalene ring itself can also undergo oxidation, but this typically occurs at a significantly higher potential than the sulfur-centered oxidations.

The study of the redox behavior of "Naphthalene, 1-(methylthio)-" can provide valuable information about its electronic properties and potential reactivity in various chemical and biological systems. While specific experimental data for the voltammetric behavior of "Naphthalene, 1-(methylthio)-" is sparse, the expected oxidation potentials can be inferred from studies on similar aryl thioethers.

Table 2: General Electrochemical Data for Aryl Thioether Oxidation

| Redox Process | Typical Potential Range (vs. reference electrode) | Notes |

| Thioether to Sulfoxide | +0.8 to +1.5 V | Irreversible oxidation |

| Sulfoxide to Sulfone | > +1.5 V | Irreversible oxidation |

| Naphthalene Ring Oxidation | > +1.4 V | Potential is dependent on the solvent and electrode material |

Note: The potential values are general and can vary significantly based on the specific compound, solvent, supporting electrolyte, and electrode material used.

Amperometric methods, which measure the current at a constant potential, can also be utilized, particularly for the quantitative detection of "Naphthalene, 1-(methylthio)-" if a suitable and stable redox potential is identified from voltammetric studies.

Applications of Naphthalene, 1 Methylthio in Materials Science and Catalysis Research

Role as a Synthetic Intermediate in Organic Synthesis

Naphthalene (B1677914), 1-(methylthio)- serves as a valuable building block in organic synthesis, providing a scaffold for the construction of more complex molecular architectures. Its reactivity can be selectively tuned at the naphthalene ring or the methylthio group, offering multiple pathways for functionalization.

Precursor in the Synthesis of Complex Molecules

The naphthalene framework is a common feature in many biologically active compounds and functional materials. Naphthalene, 1-(methylthio)- can act as a starting material for the synthesis of intricate molecules. For instance, the methylthio group can direct or influence substitution reactions on the naphthalene ring. One specific example of its application is in acylmethylation reactions, where the naphthalene moiety is functionalized to create more complex structures. nih.gov